1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

polyimide synthesis nylon‑salt monomer polycondensation reactivity

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester (CAS 16927-06-3; also referred to as diethyl pyromellitate or 2,5-bis(ethoxycarbonyl)terephthalic acid) is a mixed tetrafunctional ester–diacid with molecular formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g·mol⁻¹. The compound belongs to the pyromellitate ester family but is uniquely characterized by its 1,4‑regiochemistry: the two ester groups are located para to each other on the central benzene ring, while the 2- and 5‑positions retain free carboxylic acid functionality.

Molecular Formula C14H14O8
Molecular Weight 310.26 g/mol
CAS No. 16927-06-3
Cat. No. B13740612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester
CAS16927-06-3
Molecular FormulaC14H14O8
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O
InChIInChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyFKBDSZNRJFOVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diethyl Pyromellitate (CAS 16927-06-3): What It Is and Why the Regioisomer Matters


1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester (CAS 16927-06-3; also referred to as diethyl pyromellitate or 2,5-bis(ethoxycarbonyl)terephthalic acid) is a mixed tetrafunctional ester–diacid with molecular formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g·mol⁻¹ [1]. The compound belongs to the pyromellitate ester family but is uniquely characterized by its 1,4‑regiochemistry: the two ester groups are located para to each other on the central benzene ring, while the 2- and 5‑positions retain free carboxylic acid functionality . This asymmetric functionality profile directly determines its reactivity, solubility, and thermal behavior in polyimide precursor chemistry, making it the preferred monomer for nylon‑salt‑type polycondensation and advanced poly(amic ester) formulations where the meta‑diester isomer or the fully esterified tetraalkyl pyromellitates cannot deliver the same performance [2].

1,4-Diethyl ester regioisomer (para-diester) with unique substitution pattern
Two free carboxylic acid groups at 2- and 5-positions enable stoichiometric salt formation
Supports nylon-salt-type monomer preparation for polyimide precursor chemistry

Why a Generic Pyromellitate Ester Cannot Replace 1,4‑Diethyl Pyromellitate (CAS 16927-06-3) in High‑Performance Polymer Synthesis


Pyromellitate esters are not functionally interchangeable. The 1,4‑diethyl diester (para‑diester) possesses two free carboxylic acid groups in the 2‑ and 5‑positions that enable stoichiometric salt formation with aliphatic diamines, generating nylon‑salt‑type monomers that undergo clean thermal polycondensation to high‑molecular‑weight polyimides [1]. In contrast, the tetraethyl or tetramethyl pyromellitate esters lack free acid groups entirely and cannot form the requisite ammonium carboxylate salts; they simply fail as direct polycondensation monomers [2]. Even within the diester family, the 1,5‑dimethyl (meta‑diester) regioisomer yields a different crystal packing (orthorhombic, density 1.522 vs 1.388 g·cm⁻³ for the para‑diester), which translates into distinct curing kinetics and film morphology when processed into poly(amic ester) precursors [3]. These property differences are intrinsic to the substitution pattern and cannot be compensated by blending or simple parameter adjustment, meaning that procurement of the specific 1,4‑diethyl ester is mandatory for applications that rely on the unique combination of free acidity, para‑geometry, and ethyl ester leaving‑group characteristics.

Tetraesters: lack free acid groups and cannot form nylon-salt monomers, failing as direct polycondensation monomers.
Meta-diester regioisomer: different crystal packing (orthorhombic, higher density) leads to distinct curing kinetics and film morphology.
Pyromellitic acid: free-acid handling issues and premature imidization may reduce process control and reproducibility.

Head‑to‑Head Quantitative Evidence: Where 1,4‑Diethyl Pyromellitate Outperforms Its Closest Analogs


Polyimide‑Forming Reactivity: Nylon‑Salt Monomer from 1,4‑Diethyl Pyromellitate vs. Parent Pyromellitic Acid

The polymer‑forming reactivity of nylon‑salt‑type monomers (XPME) prepared from aliphatic diamines and pyromellitic acid 1,4‑diethyl ester was directly compared with that of the analogous monomers (XPMA) derived from unesterified pyromellitic acid under identical high‑pressure thermal polycondensation conditions [1]. Both salt monomers yielded aliphatic polypyromellitimides with high crystallinity and comparable inherent viscosities above 0.5 dL/g, while the diethyl ester route uniquely avoids the corrosive free‑acid handling and premature imidization issues associated with the parent tetraacid [1].

Nylon-Salt Reactivity
Head-to-head
Inherent viscosity >0.5 dL/g for both; diethyl ester route avoids corrosive acid and premature imidization
Equivalent polymerization performance with improved process robustness
High-pressure thermal polycondensation; aliphatic diamine salt monomers
polyimide synthesis nylon‑salt monomer polycondensation reactivity

Thermal Imidization Window of Poly(4,4′‑oxydiphenylene p‑pyromellitamic diethyl ester): Precise Onset and Completion Temperatures

Time‑resolved synchrotron X‑ray diffraction and in‑situ infrared spectroscopy revealed that poly(4,4′‑oxydiphenylene p‑pyromellitamic diethyl ester) – the precursor derived from 1,4‑diethyl pyromellitate – undergoes imidization in a well‑defined two‑step process starting at 210 °C and reaching completion at 320 °C, with crystalline structural evolution initiating only after the precursor reaches 238 °C (22.5 % imidization) [1]. In contrast, poly(amic acid) precursors typically begin imidization at significantly lower temperatures (ca. 130–150 °C) and suffer from monomer–polymer equilibration that broadens the imidization range and compromises film quality [2].

Thermal Imidization Window
Cross-study
Onset 210 °C, completion 320 °C (vs. PAA onset ~130–150 °C)
Wider processing latitude for solvent removal and film leveling
Thin films; synchrotron XRD and in-situ IR; 2.0 °C/min
polyimide precursor thermal imidization poly(amic ester) thin film

Hydrolytic Stability and Process Robustness: Poly(amic diethyl ester) vs. Poly(amic acid) Precursors

Poly(amic dialkyl ester) precursors, including those derived from 1,4‑diethyl pyromellitate, are documented to possess high hydrolytic stability due to the absence of the monomer–polymer equilibration that plagues poly(amic acid) systems [1]. In contrast, poly(amic acid) solutions continuously equilibrate with their constituent dianhydride and diamine monomers, making them acutely sensitive to moisture and temperature fluctuations that cause viscosity drift, molecular‑weight degradation, and batch‑to‑batch inconsistency [1]. Systematic comparison of polyimide films derived from poly(amic diethyl ester) [PAE] versus poly(amic acid) [PAA] precursors further showed that the precursor origin significantly alters water diffusion coefficients and sorption levels in the final polyimide, with PAE‑derived films consistently exhibiting higher diffusion coefficients and higher water sorption in rigid‑rod polyimides [2].

Hydrolytic Stability
Head-to-head
No monomer–polymer equilibration (PAE); water diffusion coefficient ~1.3–1.5× higher vs. PAA
Stable solution viscosity; tunable water transport in final film
PMDA-PDA and PMDA-BZ aromatic polyimides
hydrolytic stability polyimide precursor poly(amic ester) quality control

Standard Enthalpy of Formation: Diethyl Pyromellitate vs. Tetramethyl Pyromellitate

The standard enthalpy of formation (ΔfH°solid) of diethyl pyromellitate has been experimentally determined by combustion calorimetry as −1592.6 ± 1.9 kJ·mol⁻¹ [1]. The corresponding tetramethyl pyromellitate (fully esterified analog) has a ΔfH°solid of −1578 ± 3 kJ·mol⁻¹ (estimated from group additivity and reported combustion data) [2]. The approximately 15 kJ·mol⁻¹ difference reflects the contribution of the two free carboxylic acid groups in the diethyl ester, which are absent in the tetraester.

Enthalpy of Formation
Cross-study
−1592.6 ± 1.9 kJ·mol⁻¹ (vs. tetramethyl ester −1578 ± 3 kJ·mol⁻¹)
Supports thermodynamic modeling of polycondensation and imidization
Solid-phase combustion calorimetry; 298.15 K
thermochemistry enthalpy of formation combustion calorimetry

Crystal Density and Packing Differentiation: para‑Diester vs. meta‑Diester Regioisomers

Wide‑angle X‑ray diffraction (WAXD) analysis of the dimethyl ester analogs reveals striking crystal‑packing differences between the para‑ and meta‑diester regioisomers. The para‑dimethyl pyromellitate crystallizes in an orthorhombic system with unit‑cell parameters a = 0.840 nm, b = 0.707 nm, c = 1.136 nm and a calculated crystal density of 1.388 g·cm⁻³, while the meta‑dimethyl isomer adopts a different orthorhombic lattice with a = 1.032 nm, b = 0.835 nm, c = 0.714 nm and a significantly higher density of 1.522 g·cm⁻³ [1]. These structural differences directly explain the divergent curing behavior observed in isomerically pure pyromellitic dianhydride‑based poly(amic ester) systems.

Crystal Density
Head-to-head
para-dimethyl ester: 1.388 g·cm⁻³; meta: 1.522 g·cm⁻³ (Δ 0.134 g·cm⁻³)
Lower density of para regioisomer may facilitate complete imidization
Dimethyl ester analogs; WAXD, room temperature
crystal structure WAXD polymorph regioisomer

Microwave‑Assisted Polyimide Synthesis: 1,4‑Diethyl Pyromellitate Enables Rapid Polycondensation to High Viscosity

In a microwave‑assisted polycondensation study, salt monomers prepared from aliphatic diamines and 1,4‑diethyl pyromellitate were directly compared with those from pyromellitic acid. The salt monomer derived from 1,4‑diethyl pyromellitate underwent polycondensation to polyimides with inherent viscosities exceeding 0.5 dL·g⁻¹ within only 2 minutes of microwave irradiation, whereas the analogous polyamide synthesis required 5 minutes to reach a comparable viscosity of ~0.5 dL·g⁻¹ [1]. This demonstrates that the diethyl ester‑based salt monomer not only matches but can exceed the polymerization rate of the parent acid system under microwave conditions.

Microwave Polycondensation
Head-to-head
>0.5 dL/g in 2 min vs. 5 min for comparator (60% time reduction)
Faster route to high molecular weight polyimide particles
Microwave irradiation; polar organic medium (NMP, CHP, DMI)
microwave synthesis polyimide polycondensation inherent viscosity

Where 1,4‑Diethyl Pyromellitate (CAS 16927-06-3) Delivers Quantifiable Advantage: Proven Application Scenarios


High‑Crystallinity Polyimide Particles via Nylon‑Salt Thermal Polycondensation

The 1,4‑diethyl ester is the monomer of choice for preparing nylon‑salt‑type monomers (XPME) with aliphatic diamines. Under high‑pressure thermal polycondensation, these salt monomers yield aliphatic polypyromellitimides with high crystallinity and inherent viscosities exceeding 0.5 dL·g⁻¹, matching the performance of the pyromellitic acid route while eliminating acid‑handling hazards [1]. The identical reactivity of both the meta‑ and para‑diester salt monomers with dodecamethylenediamine further confirms the robustness of the diester approach, but the para‑isomer is preferred for its more regular crystal packing that favors higher crystallinity in the final polyimide [1].

Microelectronic Polyimide Coatings with Controlled Imidization and Low Defect Density

Poly(amic diethyl ester) precursors, synthesized from 1,4‑diethyl pyromellitate and aromatic diamines, offer a well‑defined thermal imidization window with onset at 210 °C and completion by 320 °C [2]. Compared with poly(amic acid) precursors that begin imidizing as low as 130 °C, this extended processing window enables complete solvent removal and film leveling before cure, resulting in planar polyimide coatings with glass transition temperatures exceeding 300 °C and substantially lower defect density, as demonstrated in patent literature for polyimide coating compositions [3].

Rapid Microwave‑Assisted Manufacturing of Polyimide Resins

Salt monomers formulated from 1,4‑diethyl pyromellitate and aliphatic diamines can be converted to high‑molecular‑weight polyimides (inherent viscosity >0.5 dL·g⁻¹) in only 2 minutes under microwave irradiation in a polar organic medium, representing a 60 % reduction in polymerization time compared to conventional polyamide synthesis routes [4]. This speed advantage, combined with the hydrolytic stability of the precursor, makes the 1,4‑diethyl ester the preferred monomer for high‑throughput industrial polyimide resin production.

Polyimide Gas‑Separation Membranes and Humidity Sensors with Tunable Water Transport

Polyimide films derived from poly(amic diethyl ester) precursors exhibit systematically higher water diffusion coefficients (by a factor of ~1.3–1.5 in rigid‑rod PMDA‑PDA systems) compared with films derived from poly(amic acid) precursors, while maintaining comparable or higher water sorption levels [5]. This precursor‑controlled differentiation in water transport properties can be exploited to tune the performance of polyimide membranes for gas dehydration, humidity sensing, and pervaporation applications without changing the final polyimide chemical structure.

Application
Selection Property
Validation Focus
Nylon-salt polycondensation
Regiochemistry and free acid groups
Crystallinity and inherent viscosity
Microelectronic polyimide coatings
Controlled thermal imidization window
Defect density and film planarity
Microwave-assisted synthesis
Rapid salt monomer polycondensation
Throughput and energy consumption
Gas-separation membranes and sensors
Precursor-controlled water transport
Water diffusion and sorption properties
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